2-(4-Bromophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate
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Overview
Description
2-(4-Bromophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a bromophenyl group and a methoxyphenyl group, which contribute to its unique chemical properties. It is used in various scientific research applications due to its interesting chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate typically involves the reaction of 4-bromobenzaldehyde with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ester. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher efficiency. The use of automated systems also reduces the risk of contamination and improves the overall yield of the product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.
Major Products Formed
Oxidation: Formation of 4-bromobenzoic acid and 4-methoxybenzoic acid.
Reduction: Formation of 2-(4-bromophenyl)-2-hydroxyethyl 4-(4-methoxyphenyl)-4-hydroxybutanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A versatile building block for liquid crystal oligomers and polymers.
4-(4-Bromophenyl)-thiazol-2-amine: Known for its antifungal activity.
2,4-Disubstituted arylthiazoles: Exhibits trypanocidal activity.
Uniqueness
2-(4-Bromophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate is unique due to its combination of bromophenyl and methoxyphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the development of new therapeutic agents .
Properties
Molecular Formula |
C19H17BrO5 |
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Molecular Weight |
405.2 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-(4-methoxyphenyl)-4-oxobutanoate |
InChI |
InChI=1S/C19H17BrO5/c1-24-16-8-4-13(5-9-16)17(21)10-11-19(23)25-12-18(22)14-2-6-15(20)7-3-14/h2-9H,10-12H2,1H3 |
InChI Key |
CGMJTUIAHQHQFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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